molecular formula C12H19NS2 B14259090 1,1'-(Phenylazanediyl)di(propane-2-thiol) CAS No. 169773-67-5

1,1'-(Phenylazanediyl)di(propane-2-thiol)

Cat. No.: B14259090
CAS No.: 169773-67-5
M. Wt: 241.4 g/mol
InChI Key: DCIZDBQEQRZLRO-UHFFFAOYSA-N
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Description

1,1’-(Phenylazanediyl)di(propane-2-thiol) is an organic compound that features a phenyl group attached to an azanediyl group, which is further connected to two propane-2-thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Phenylazanediyl)di(propane-2-thiol) typically involves the reaction of phenylamine with propane-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography using a suitable solvent system .

Industrial Production Methods

Industrial production of 1,1’-(Phenylazanediyl)di(propane-2-thiol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylazanediyl)di(propane-2-thiol) undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1’-(Phenylazanediyl)di(propane-2-thiol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(Phenylazanediyl)di(propane-2-thiol) involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Phenylazanediyl)di(ethane-2-thiol): Similar structure but with ethane-2-thiol groups instead of propane-2-thiol.

    1,1’-(Phenylazanediyl)di(butane-2-thiol): Similar structure but with butane-2-thiol groups instead of propane-2-thiol.

Uniqueness

1,1’-(Phenylazanediyl)di(propane-2-thiol) is unique due to its specific combination of phenyl, azanediyl, and propane-2-thiol groups, which confer distinct chemical and biological properties

Properties

CAS No.

169773-67-5

Molecular Formula

C12H19NS2

Molecular Weight

241.4 g/mol

IUPAC Name

1-[N-(2-sulfanylpropyl)anilino]propane-2-thiol

InChI

InChI=1S/C12H19NS2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3

InChI Key

DCIZDBQEQRZLRO-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)S)C1=CC=CC=C1)S

Origin of Product

United States

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